molecular formula C9H14OS B1452177 2-Methyl-4-(thiophen-2-yl)butan-2-ol CAS No. 778646-47-2

2-Methyl-4-(thiophen-2-yl)butan-2-ol

Cat. No. B1452177
M. Wt: 170.27 g/mol
InChI Key: BXDUZUOSPFRPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(thiophen-2-yl)butan-2-ol is a biochemical used for proteomics research . It has a molecular formula of C9H14OS and a molecular weight of 170.27 .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
    • They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Synthesis of Biologically Active Compounds

    • 2-Thiopheneethanol is a thiophene derivative used in the preparation of oligothiophene isothiocyanates as fluorescent markers for biopolymers .
    • It is also used in the preparation of other biologically active compounds such as the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate .
  • Antimicrobial Activity

    • Thiophene derivatives show high antimicrobial activity against various microbial infections .
  • Corrosion Inhibitors

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are also used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Synthesis of Anticancer and Anti-atherosclerotic Agents

    • 2-Butylthiophene, a thiophene derivative, is used as a raw material in the synthesis of anticancer agents .
    • 2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .
  • Fluorescent Markers for Biopolymers

    • 2-Thiopheneethanol, a thiophene derivative, is used in the preparation of oligothiophene isothiocyanates as fluorescent markers for biopolymers .
  • Preparation of Analgesic and Antithrombotic Agents

    • 2-Thiopheneethanol is also used in the preparation of other biologically active compounds such as the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate .
  • Fungicidal Activity

    • Some thiophene derivatives have shown good fungicidal activities against various fungal infections such as cucumber anthracnose (CA, Colletotrichum orbiculare) and cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) .

properties

IUPAC Name

2-methyl-4-thiophen-2-ylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14OS/c1-9(2,10)6-5-8-4-3-7-11-8/h3-4,7,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDUZUOSPFRPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(thiophen-2-yl)butan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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